molecular formula C7H9N3O B2725253 1-[1-(Triazol-1-yl)cyclopropyl]ethanone CAS No. 2287279-16-5

1-[1-(Triazol-1-yl)cyclopropyl]ethanone

Cat. No.: B2725253
CAS No.: 2287279-16-5
M. Wt: 151.169
InChI Key: LVBNFLLPRCDZER-UHFFFAOYSA-N
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Description

1-[1-(Triazol-1-yl)cyclopropyl]ethanone (CAS 122669-03-8) is a chemical compound of significant interest in advanced chemical synthesis and development, primarily serving as a crucial building block for the creation of more complex molecules. Its core structure incorporates the 1,2,4-triazole pharmacophore, a privileged scaffold in medicinal and agricultural chemistry known for its ability to interact with biological targets . This motif is present in a large variety of fungicides that act as C14-demethylase inhibitors, a key mode of action for combating fungal pathogens . The compound's specific molecular framework makes it a valuable precursor in organic synthesis, particularly for constructing active ingredients. Research indicates that closely related derivatives are pivotal intermediates in the synthesis of Prothioconazole, a leading broad-spectrum triazolethione fungicide used to protect major crops . The 1,2,4-triazole ring itself is a cornerstone structure in numerous approved therapeutic agents, including antifungal drugs (e.g., fluconazole, voriconazole), anticancer agents (e.g., anastrozole), and antidepressants (e.g., trazodone), highlighting the immense potential of this intermediate in drug discovery programs . Its mechanism of action, when incorporated into final active compounds, often involves targeted enzyme inhibition, such as the inhibition of fungal cytochrome P450-dependent enzymes like lanosterol 14α-demethylase (CYP51), which is critical for ergosterol biosynthesis . This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-[1-(triazol-1-yl)cyclopropyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-6(11)7(2-3-7)10-5-4-8-9-10/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVBNFLLPRCDZER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CC1)N2C=CN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

1-[1-(Triazol-1-yl)cyclopropyl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazole derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Pharmaceutical Uses
The compound is part of the broader category of substituted triazoles, which have been identified for their ability to modulate biological pathways. Specifically, 1-[1-(Triazol-1-yl)cyclopropyl]ethanone has been studied for its effects on the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a crucial role in metabolic disorders such as obesity and diabetes. The modulation of this enzyme can lead to therapeutic benefits in managing metabolic syndrome, a condition characterized by insulin resistance and increased cardiovascular risk .

Anticancer Activity
Research indicates that triazole derivatives can exhibit significant anticancer properties. For instance, studies on related triazole compounds have shown promising cytotoxic effects against various cancer cell lines, including breast cancer (BT-474) and cervical cancer (HeLa). These compounds induce apoptosis and inhibit tubulin polymerization, suggesting a mechanism of action that could be relevant for this compound as well .

Synthesis and Derivatives

Synthesis Techniques
The synthesis of this compound typically involves the reaction of cyclopropyl derivatives with triazole precursors. Various methodologies have been explored to enhance yield and purity, including the use of different catalysts and solvents. The structural characterization is often confirmed through techniques such as NMR spectroscopy and mass spectrometry .

Derivatives and Variants
Derivatives of this compound have been synthesized to explore variations in biological activity. For example, modifications at the piperazinyl or cyclic structures can lead to compounds with enhanced receptor binding affinities or altered pharmacokinetic profiles. Such studies are crucial for optimizing the therapeutic potential of triazole-based compounds .

Biological Activities

Antimicrobial Properties
Beyond anticancer applications, triazole derivatives have demonstrated antimicrobial and antifungal activities. This broad spectrum of activity makes them suitable candidates for further investigation as potential treatments for infections caused by resistant strains of bacteria and fungi .

Mechanisms of Action
The mechanisms underlying the biological activities of this compound are still being elucidated. However, studies suggest that these compounds may interact with various cellular pathways, including apoptosis signaling cascades and cell cycle regulation. Understanding these mechanisms is essential for developing targeted therapies .

Case Studies

Several case studies highlight the effectiveness of triazole derivatives in clinical settings:

  • Case Study 1: Metabolic Syndrome Management
    A study demonstrated that a related triazole compound effectively reduced blood glucose levels in diabetic models by inhibiting 11β-HSD1 activity, showcasing its potential in treating metabolic disorders.
  • Case Study 2: Cancer Treatment Trials
    Clinical trials involving triazole derivatives have shown promising results in reducing tumor size in patients with advanced breast cancer, indicating their potential as effective chemotherapeutic agents.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity and Stability :

  • Chlorinated analogs (e.g., ) exhibit high synthetic yields (98%) but require purification to achieve >99% purity .
  • Aryl-substituted derivatives (e.g., 3b, 3c) show moderate yields (69–82%) and distinct melting points, correlating with crystallinity influenced by alkoxy groups .
  • Thiolated derivatives (e.g., 3s) demonstrate exceptional yields (88–90%), likely due to the stabilizing effect of sulfur .

Spectral Characteristics :

  • The carbonyl (C=O) stretch in IR spectra appears at ~1680–1650 cm⁻¹ across analogs, consistent with ketone functionality .
  • Cyclopropane protons in NMR are typically observed at δ 1.3–1.6 ppm, while acetyl groups resonate at δ 2.1–2.3 ppm .

Key Insights:

  • Triazole Derivatives : The presence of 1,2,4-triazole in ’s compound suggests utility in medicinal chemistry due to its mimicry of peptide bonds and antimicrobial activity .
  • Aryl-Substituted Analogs: Compounds like 3b and 3c () show enhanced antimicrobial efficacy compared to non-aryl derivatives, attributed to increased membrane penetration via alkoxy groups .

Biological Activity

1-[1-(Triazol-1-yl)cyclopropyl]ethanone is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a triazole ring, which is known for its significant role in various biological activities. The triazole moiety enhances the compound's interaction with biological targets, making it a subject of interest in drug development.

Structural Formula

The chemical structure can be represented as follows:

C8H11N3O\text{C}_8\text{H}_{11}\text{N}_3\text{O}

Antimicrobial Activity

Compounds containing triazole rings have been reported to exhibit antimicrobial properties. For instance, studies on related triazole derivatives have shown effectiveness against various pathogens, including bacteria and fungi. The mechanism often involves the inhibition of key enzymes or disruption of cellular processes.

Case Study: Antibacterial Properties
In a comparative study, several triazole derivatives were evaluated for their antibacterial activity against Escherichia coli and Staphylococcus aureus. The results indicated that modifications in the triazole structure significantly influenced the antibacterial potency, suggesting that this compound may also exhibit similar effects due to its structural characteristics .

CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureus
Triazole A1632
Triazole B816
This compoundTBDTBD

Anti-inflammatory Activity

Research indicates that triazole derivatives possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes. The anti-inflammatory potential of this compound may be explored in future studies.

Mechanism of Action
The inhibition of COX enzymes leads to decreased production of pro-inflammatory mediators such as prostaglandins. In vitro studies have shown that certain triazole compounds can significantly reduce inflammation markers .

Antiviral Activity

Triazole derivatives have also been investigated for their antiviral properties. For example, compounds in this class have demonstrated efficacy against HIV and other viruses by interfering with viral replication processes.

Case Study: Antiviral Efficacy
In a study assessing the antiviral activity of triazole derivatives, several compounds showed low micromolar EC50 values against HIV strains, indicating strong antiviral potential. This suggests that this compound could be evaluated for similar activities .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Modifications to the triazole ring or the cyclopropyl group can lead to variations in potency and selectivity.

Key Findings

  • Substituent Effects: The nature and position of substituents on the triazole ring significantly influence biological activity.
  • Ring Strain: The cyclopropyl group may enhance binding affinity to target proteins due to its unique strain characteristics.

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